3-Carboxylic acid-picumast
CAS No.: 102392-27-8
Cat. No.: VC20747330
Molecular Formula: C25H27ClN2O5
Molecular Weight: 470.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102392-27-8 |
---|---|
Molecular Formula | C25H27ClN2O5 |
Molecular Weight | 470.9 g/mol |
IUPAC Name | 7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-4-methyl-2-oxochromene-3-carboxylic acid |
Standard InChI | InChI=1S/C25H27ClN2O5/c1-17-21-8-7-20(15-22(21)33-25(31)23(17)24(29)30)32-14-2-9-27-10-12-28(13-11-27)16-18-3-5-19(26)6-4-18/h3-8,15H,2,9-14,16H2,1H3,(H,29,30) |
Standard InChI Key | XYJFEDCQMSDMKX-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C(=O)O |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C(=O)O |
Chemical Structure and Properties
3-Carboxylic acid-picumast is a complex organic compound with specific chemical and physical properties that contribute to its biological activity. Understanding these properties is essential for both research and potential pharmaceutical applications.
Chemical Identity and Nomenclature
3-Carboxylic acid-picumast is identified by its unique chemical structure and standardized identifiers in chemical databases. The compound is formally recognized by various naming conventions and identification systems.
The compound's formal IUPAC name is 7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-4-methyl-2-oxochromene-3-carboxylic acid, which describes its complete chemical structure according to international nomenclature standards. This systematic name provides chemists with detailed information about the arrangement of atoms and functional groups within the molecule, facilitating its accurate identification and differentiation from similar compounds.
Property | Value | Significance |
---|---|---|
CAS Number | 102392-27-8 | Unique identifier in chemical databases |
Molecular Formula | C25H27ClN2O5 | Elemental composition |
Molecular Weight | 470.9 g/mol | Affects pharmacokinetic properties |
IUPAC Name | 7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propoxy]-4-methyl-2-oxochromene-3-carboxylic acid | Systematic chemical identification |
InChIKey | XYJFEDCQMSDMKX-UHFFFAOYSA-N | Standard chemical identifier for database searching |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCN3CCN(CC3)CC4=CC=C(C=C4)Cl)C(=O)O | Linear notation of chemical structure |
Biological Significance
3-Carboxylic acid-picumast has notable biological relevance, particularly regarding its relationship to picumast and potential therapeutic applications.
Metabolic Relationship to Picumast
3-Carboxylic acid-picumast is identified as a metabolite of picumast, which is formally known as 3,4-dimethyl-7-[4-(4-chlorobenzyl)piperazine-1-yl]propoxycoumarin dihydrochloride . The metabolic transformation from picumast to 3-Carboxylic acid-picumast occurs in biological systems through oxidative processes that convert one of the methyl groups to a carboxylic acid functionality. Understanding this metabolic relationship is crucial for pharmacokinetic studies and the evaluation of picumast as a potential therapeutic agent.
In pharmacokinetic studies, picumast has been shown to undergo metabolism to form various metabolites, including 3-Carboxylic acid-picumast. The presence of this metabolite in biological fluids can serve as a biomarker for picumast administration and metabolism. Studies have examined the concentration of picumast and its metabolites in plasma and urine, providing insights into the compound's metabolic fate and elimination pathways .
Antiviral Properties
One of the most significant aspects of 3-Carboxylic acid-picumast's biological significance is its reported antiviral activity. The compound has been investigated for its role in inhibiting viral replication processes, potentially offering therapeutic applications in treating viral diseases.
The antiviral properties of 3-Carboxylic acid-picumast may be related to its structural features, particularly the carboxylic acid group, which can form hydrogen bonds and ionic interactions with viral proteins or nucleic acids. These interactions could potentially disrupt viral replication processes, thereby inhibiting the viral life cycle at various stages.
Research Findings
Research on 3-Carboxylic acid-picumast and its parent compound picumast has generated valuable insights into their pharmacological properties and potential applications.
Pharmacokinetic Studies
Pharmacokinetic investigations have provided important information about how picumast and its metabolites, including 3-Carboxylic acid-picumast, behave in biological systems. These studies are crucial for understanding the compound's potential as a therapeutic agent.
In a randomized, three-way cross-over study involving 12 healthy male non-smokers, researchers investigated the kinetic interaction between picumast dihydrochloride and theophylline after oral administration . The subjects received either separated or combined single doses of picumast dihydrochloride (10 mg) and theophylline (7 mg/kg body weight) at weekly intervals. Picumast and its metabolites were analyzed in plasma and urine up to 24 hours after administration, while theophylline was assayed in plasma during the same period.
Interestingly, additional theophylline administration significantly increased the peak concentration of an intermediate active metabolite (referred to as M2 in the study) by 23%, from 7 to 8.6 ng/ml . This finding suggests potential interactions between theophylline and the metabolic pathways involved in picumast metabolism.
Synthesis Methods
The synthesis of 3-Carboxylic acid-picumast involves complex organic chemistry procedures designed to construct the coumarin framework while incorporating necessary functional groups.
Applications and Future Directions
The potential applications of 3-Carboxylic acid-picumast extend beyond its current research context, suggesting promising avenues for future investigation.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies could provide valuable insights into how structural modifications of 3-Carboxylic acid-picumast affect its biological activities. By systematically varying different parts of the molecule and evaluating the resulting changes in activity, researchers could identify the key structural features responsible for its antiviral properties.
Such studies might focus on modifying the carboxylic acid group, altering the substituents on the coumarin ring, or changing the piperazine-containing side chain. These modifications could potentially lead to derivatives with enhanced antiviral activity, improved pharmacokinetic properties, or reduced side effects.
Drug Delivery and Formulation Considerations
The development of 3-Carboxylic acid-picumast as a therapeutic agent would require addressing various drug delivery and formulation challenges. The compound's physicochemical properties, including its solubility, stability, and membrane permeability, would influence its bioavailability and effectiveness as a drug.
Formulation strategies might include the development of prodrugs, salt forms, or nanoparticle-based delivery systems to optimize the compound's pharmacokinetic properties. Additionally, targeted delivery approaches could be explored to maximize the concentration of the compound at specific sites of viral infection while minimizing systemic exposure and potential side effects.
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